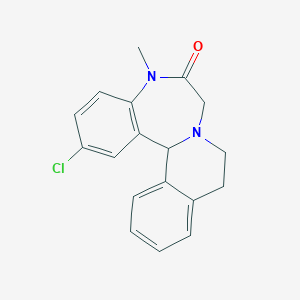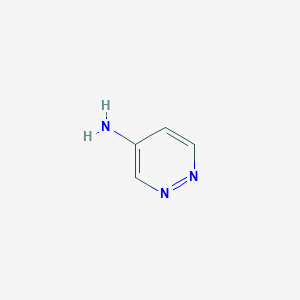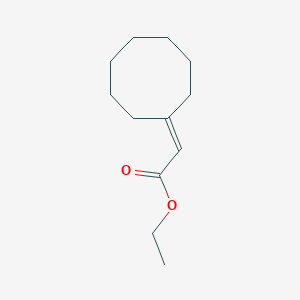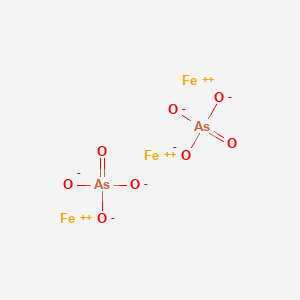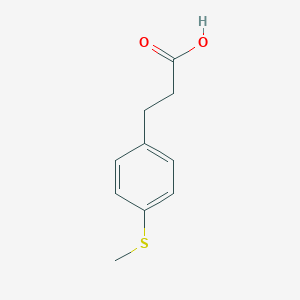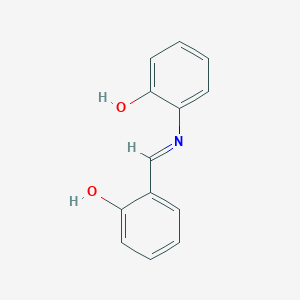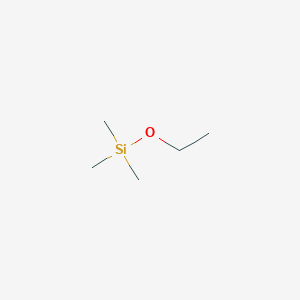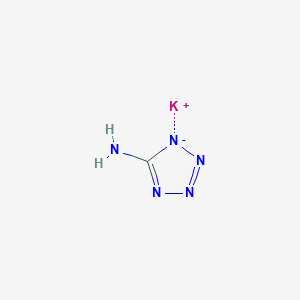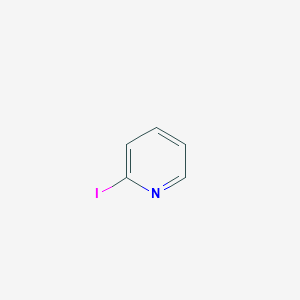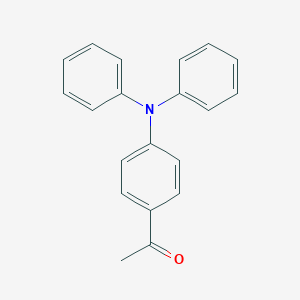
6-Methyl-2,4-pyrimidinediamine
Overview
Description
6-Methyl-2,4-pyrimidinediamine, also known as MPDA, is a heterocyclic organic compound containing both nitrogen and carbon atoms. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and agrochemicals. MPDA is also used as a catalyst in the synthesis of some polymeric materials. The structure of MPDA is shown in Figure 1.
Scientific Research Applications
Antimalarial Research
6-Methyl-2,4-pyrimidinediamine derivatives have been explored for their potential as antimalarial agents. Investigations into the synthesis of such compounds, like 6-ethyl-5-(4-pyridinyl)-2,4-pyrimidinediamine, demonstrate efforts to develop new treatments for malaria. However, some derivatives have shown limited antimalarial activity (Hung & Werbel, 1984).
Antitumor Activity
The derivatives of this compound have been synthesized with potential applications in antitumor treatments. For example, the compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has shown significant activity against Walker 256 carcinosarcoma in rats, highlighting its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase (Grivsky et al., 1980).
Antiviral Research
Some derivatives of this compound exhibit antiviral properties, particularly against retroviruses. Compounds such as 2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine have been found to inhibit human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).
Agricultural Applications
In agriculture, derivatives like 2-amino 4-chloro 6-methyl pyrimidine (AM), serve as nitrification inhibitors, enhancing the efficiency of nitrogenous fertilizers and controlling environmental pollution in subtropical soils (Srivastava et al., 2016).
DNA Photosensitization
Research on this compound derivatives includes studying their role in DNA photosensitization. The chromophore 5-methyl-2-pyrimidone embedded in DNA has been identified as a potential photosensitizer inducing damage in thymine DNA (Bignon et al., 2015).
Nonlinear Optics and Pharmacophore Analysis
The significance of the pyrimidine ring in nonlinear optics (NLO) fields and medicine has led to studies on 4-thiopyrimidines derivatives for their potential applications in NLO and pharmacophore analysis (Hussain et al., 2020).
Anti-Inflammatory and Analgesic Properties
Pyrimidine heterocycles with hydroxy groups have been synthesized and screened for their analgesic and anti-inflammatory activities. Studies have found that the nature of the substituent plays a significant role in these activities (Muralidharan et al., 2019).
Mechanism of Action
Target of Action
The primary target of 6-Methyl-2,4-pyrimidinediamine is the cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
This compound interacts with its target, CDK6, by inhibiting its activity . The compound’s anti-proliferative activities were evaluated against human breast cancer cells and human gastric cancer cells, showing promising results . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .
Biochemical Pathways
The inhibition of CDK6 by this compound affects the cell cycle regulation and transcription pathways . This leads to a decrease in cell proliferation, particularly in cancer cells, thereby exerting its antitumor effects .
Result of Action
The result of this compound’s action is a decrease in the proliferation of certain cancer cells, such as human breast cancer cells and human gastric cancer cells . This is due to its inhibitory effect on CDK6, which plays a crucial role in cell cycle regulation and transcription .
Safety and Hazards
6-Methyl-2,4-pyrimidinediamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
Biochemical Analysis
Biochemical Properties
6-Methyl-2,4-pyrimidinediamine acts as a histone lysine inhibitor . It binds to the cavity of the enzyme and inhibits its function by preventing the attachment of a molecule called folic acid . This inhibition prevents bacterial replication, leading to decreased bacterial counts .
Cellular Effects
This compound has been shown to inhibit the growth of Streptococcus faecalis in cell culture . It also shows promising pharmacokinetic properties in mammalian cells
Molecular Mechanism
The molecular mechanism of this compound involves binding to the enzyme’s cavity and inhibiting its function . This prevents the attachment of folic acid, leading to the inhibition of bacterial replication .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
properties
IUPAC Name |
6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERHQNVDSHUKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902889 | |
| Record name | NoName_3465 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1791-73-7 | |
| Record name | 1791-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

